N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-13-0
VCID: VC2836721
InChI: InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H
SMILES: CCOCCCNC(=O)CNC.Cl
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.7 g/mol

N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1220038-13-0

Cat. No.: VC2836721

Molecular Formula: C8H19ClN2O2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride - 1220038-13-0

Specification

CAS No. 1220038-13-0
Molecular Formula C8H19ClN2O2
Molecular Weight 210.7 g/mol
IUPAC Name N-(3-ethoxypropyl)-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H
Standard InChI Key MUCQGGRTUYRZLY-UHFFFAOYSA-N
SMILES CCOCCCNC(=O)CNC.Cl
Canonical SMILES CCOCCCNC(=O)CNC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride (CAS: 1220038-13-0) has the molecular formula C₈H₁₈ClN₂O₂ and a molecular weight of 210.70 g/mol (calculated for the hydrochloride salt). The free base (C₈H₁₇N₂O₂) has a molecular weight of 174.24 g/mol . Key structural descriptors include:

PropertyValueSource
SMILESCCOCCCNC(=O)CNC.Cl
InChIKeyXDIQFRFPBNZGSA-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

The compound consists of a central acetamide group substituted with a methylamino moiety at the α-position and a 3-ethoxypropyl chain at the nitrogen. The hydrochloride salt forms via protonation of the tertiary amine, improving aqueous solubility .

Spectral and Physicochemical Properties

Computational predictions from EPA T.E.S.T. and EPI Suite estimate:

  • Boiling Point: 220.67°C (free base)

  • Density: 1.03 g/cm³

  • Water Solubility: High (>100 mg/mL for analogous acetamide hydrochlorides) .

Experimental data remains limited, but the compound’s structural similarity to N-(3-hydroxypropyl)acetamide (water solubility: 142,966 mg/L) suggests favorable solubility in polar solvents . The ethoxy group likely enhances lipophilicity compared to hydroxylated analogues, balancing membrane permeability and solubility .

Synthesis and Structural Optimization

Structure-Activity Relationship (SAR) Considerations

While direct SAR studies on this compound are absent, insights can be drawn from related acetamide derivatives:

  • Side Chain Flexibility: Linear alkyl chains (e.g., ethoxypropyl) improve binding pocket occupancy compared to bulky aryl groups, as observed in Plk1 PBD inhibitors .

  • Amide Substitution: Methylamino groups at the α-position may engage in hydrogen bonding with target proteins, enhancing affinity .

  • Salt Formation: Hydrochloride salts of tertiary amines often exhibit improved bioavailability and metabolic stability .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s scaffold is prevalent in kinase inhibitor development. For example, triazoloquinazolinones with similar side chains show inhibitory activity against Polo-like kinase 1 (Plk1), a target in oncology . The ethoxypropyl group may mimic natural substrates in ATP-binding pockets, enabling competitive inhibition.

Chemical Biology

As a ligand or probe, this compound could modulate protein-protein interactions (PPIs) involving amide-binding domains. Its tertiary amine facilitates pH-dependent solubility, useful in biochemical assays .

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